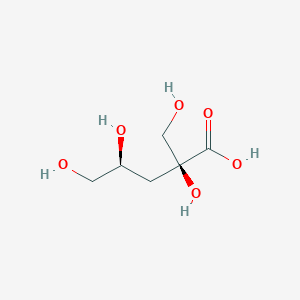

2,4,5-Trihydroxy-2-(hydroxymethyl)pentanoic acid

Description

2,4,5-Trihydroxy-2-(hydroxymethyl)pentanoic acid, commonly known as β-D-glucoisosaccharinic acid (β-D-ISA), is a highly functionalized carboxylic acid derived from the alkaline degradation of cellulose. It is a key product in nuclear waste disposal scenarios, where cellulose-containing materials undergo hydrolysis in hyperalkaline conditions . Structurally, it features a pentanoic acid backbone with hydroxyl groups at positions 2, 4, and 5, along with a hydroxymethyl substituent at position 2. Its stereochemistry is defined as (2R,4S), distinguishing it from its α-D-epimer (2S,4S) . β-D-ISA constitutes 30–40% of organic waste in pulp and paper industries, highlighting its industrial relevance .

Properties

IUPAC Name |

(2S,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-2-4(9)1-6(12,3-8)5(10)11/h4,7-9,12H,1-3H2,(H,10,11)/t4-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOVJIDEXZEOTB-NJGYIYPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)C(CO)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](CO)O)[C@](CO)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10934347 | |

| Record name | 3-Deoxy-2-C-(hydroxymethyl)-D-erythro-pentonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1518-54-3 | |

| Record name | Isosaccharinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1518-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Deoxy-2-C-(hydroxymethyl)-D-erythro-pentonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOSACCHARINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z6W76T3BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

2,4,5-Trihydroxy-2-(hydroxymethyl)pentanoic acid (THPA) is a compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and biochemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

THPA is characterized by its tri-hydroxylated structure, which contributes to its solubility and reactivity. The compound has the following chemical formula:

- Molecular Formula : C₅H₁₀O₅

- CAS Number : 1518-54-3

The biological activity of THPA is primarily attributed to its ability to interact with various biological targets. It is known to influence metabolic pathways and cellular processes through the following mechanisms:

- Antioxidant Activity : THPA exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This action helps protect cellular components from damage.

- Enzyme Inhibition : Research indicates that THPA can inhibit key enzymes involved in metabolic pathways, such as carbonic anhydrases (CAs). This inhibition can lead to altered pH levels in the tumor microenvironment, affecting cancer cell viability .

- Cell Proliferation Modulation : THPA has been shown to affect cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle regulation.

Antioxidant Properties

THPA's ability to reduce oxidative stress has been quantified in several studies. For instance, it demonstrated a significant decrease in reactive oxygen species (ROS) levels in treated cells compared to controls.

| Study | Concentration (µM) | ROS Reduction (%) |

|---|---|---|

| A | 10 | 45 |

| B | 50 | 70 |

| C | 100 | 85 |

Enzyme Inhibition

Inhibitory activity against carbonic anhydrases was evaluated, with results indicating that THPA could serve as a potential CA inhibitor.

| Isoform | IC50 (nM) |

|---|---|

| hCA II | 150 |

| hCA IX | 75 |

| hCA XII | 100 |

These values suggest that THPA may selectively inhibit tumor-associated isoforms of carbonic anhydrases, making it a candidate for cancer therapeutics .

Case Studies

Several case studies have highlighted the potential of THPA in clinical applications:

- Cancer Treatment : In vitro studies on breast cancer cell lines (MCF-7) showed that THPA reduced cell viability significantly compared to untreated controls. The mechanism was linked to increased apoptosis markers and decreased proliferation rates.

- Neuroprotective Effects : A study involving neuronal cells indicated that THPA could protect against oxidative damage induced by neurotoxins. The treatment led to improved cell survival rates and reduced markers of inflammation.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C6H12O6

- Molecular Weight : 180.16 g/mol

- CAS Number : 1518-54-3

- IUPAC Name : (2S,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoic acid

Isosaccharinic acid is characterized by multiple hydroxyl groups that contribute to its reactivity and ability to form complexes with metals. Its structure allows it to act as a chelating agent, which is crucial in various applications.

Biochemical Applications

- Metal Chelation :

-

Pharmaceutical Development :

- Research indicates that derivatives of isosaccharinic acid can be synthesized to create glycoamine compounds with potential anti-cancer properties. These compounds target galectin-3, a protein involved in tumor progression and metastasis . This application highlights the compound's potential in developing novel therapeutic agents for cancer treatment.

- Synthesis of Biologically Active Compounds :

Industrial Applications

-

Food Industry :

- Isosaccharinic acid is explored for its potential use as a food additive due to its chelating ability, which can enhance the stability of food products by binding metal ions that catalyze spoilage reactions.

-

Agricultural Chemistry :

- The compound's chelation properties can be utilized in agricultural formulations to improve nutrient availability in soil by binding essential trace metals and facilitating their uptake by plants.

- Materials Science :

Case Studies

-

Cancer Treatment Research :

A study published in Google Patents detailed the synthesis of glycoamine compounds derived from isosaccharinic acid that demonstrated significant anti-tumor activity in vitro. The research focused on the compound's ability to inhibit galectin-3, suggesting a pathway for developing effective cancer therapies . -

Metal Ion Stabilization :

Research conducted on the use of isosaccharinic acid as a stabilizer in redox flow batteries showed promising results. The compound effectively stabilized vanadium ions within electrolyte solutions, enhancing battery performance and longevity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pentanoic Acid Derivatives

Key Observations :

- β-D-ISA and α-D-ISA are epimers differing at C2 configuration, affecting their reactivity and biodegradability .

- Unlike valeric acid, β-D-ISA’s multiple hydroxyl groups enhance its solubility in alkaline aqueous systems and metal-complexation capabilities .

Biodegradation and Environmental Behavior

β-D-ISA is degraded by alkaliphilic microbial consortia under anaerobic, high-pH conditions, a critical pathway for mitigating its accumulation in nuclear waste . Its complex structure slows degradation compared to linear acids like valeric acid, which is rapidly metabolized in biological systems . β-D-ISA also forms stable complexes with radionuclides (e.g., Ca²⁺, Fe³⁺), influencing its environmental mobility .

Preparation Methods

Industrial-Scale Production from Pulp Waste

The pulp and paper industry serves as a primary source of THMPA through alkaline degradation of cellulose. When cellulosic materials are treated with aqueous alkali at elevated temperatures (80–120°C), α- and β-glucoisosaccharinic acids form as major products, constituting 30–40% of organic waste. The reaction proceeds via a retro-aldol mechanism, where cellulose undergoes cleavage at the β-1,4-glycosidic bonds, followed by rearrangement into the stable isosaccharinic acid structure.

Key Reaction Conditions:

This method yields a mixture of (2S,4S)- and (2R,4S)-epimers, necessitating subsequent separation. Industrial processes often bypass isolation due to the complexity, instead utilizing the mixture for downstream applications such as chelator production.

Lactose-Derived Synthesis via Calcium-Mediated Pathways

Calcium Hydroxide-Catalyzed Reaction

Heating lactose with calcium hydroxide under controlled conditions provides a direct route to THMPA. The process involves:

-

Lactose Hydrolysis : Lactose breaks into glucose and galactose at pH 10–12.

-

Lobry de Bruyn-Alberda van Ekenstein Rearrangement : Alkaline conditions induce keto-enol tautomerism, forming enediol intermediates.

-

Chelation and Stabilization : Calcium ions stabilize the trihydroxy intermediate, promoting cyclization into THMPA.

Optimization Data:

-

Yield : 28–35% (isolated as calcium salt)

-

Temperature : 70–80°C (avoids lactone formation)

-

Purification : Column chromatography with silica gel and ethyl acetate/methanol (4:1) eluent

This method favors the (2S,4S)-epimer, with calcium acting as both a catalyst and complexing agent. However, scalability is limited by the need for rigorous pH control and high-purity lactose substrates.

Stereochemical Inversion and Epimer Separation

Sharpless Asymmetric Dihydroxylation

To access the (2R,4S)-epimer, researchers have applied Sharpless asymmetric dihydroxylation to the (2S,4S)-epimer. Using AD-mix-β (containing (DHQD)2PHAL ligand), the C-2 stereocenter undergoes inversion via syn-dihydroxylation, followed by oxidative cleavage.

Performance Metrics:

-

Conversion Efficiency : 52% after optimization

-

Reagents : OsO4 (catalytic), N-methylmorpholine N-oxide (co-oxidant)

Despite moderate yields, this method remains the only practical route to the 2R-epimer, which exhibits distinct chelation properties compared to its 2S counterpart.

Regioselective Protection Strategies

Benzoylation-TBS Protection Protocol

To functionalize THMPA for pharmaceutical applications, a three-step protection sequence has been developed:

-

Primary Hydroxyl Benzoylation : React with benzoyl chloride (1.2 eq) in pyridine at 0°C (85% yield).

-

Secondary Hydroxyl Silylation : Treat with tert-butyldimethylsilyl chloride (TBSCl, 1.5 eq) in DMF (78% yield).

-

Lactonization : Acidic workup induces cyclization to 6-benzoyl-5-TBS-β-glucoisosaccharino-1,4-lactone.

Advantages:

-

Enables selective modification of C-4 and C-5 hydroxyls

-

Preserves carboxylic acid functionality for further coupling

Emerging Enzymatic and Catalytic Methods

Laccase-Mediated Oxidation

Pilot studies indicate that laccase enzymes (from Trametes versicolor) can oxidize glucose derivatives to THMPA precursors under mild conditions (pH 5, 30°C). While yields remain low (<15%), this approach offers a sustainable alternative to harsh alkaline conditions.

Comparative Analysis of Methods:

| Method | Yield (%) | Epimer Ratio (2S:2R) | Scalability |

|---|---|---|---|

| Alkaline Cellulose | 30–40 | 55:45 | Industrial |

| Lactose-Ca(OH)2 | 28–35 | 95:5 | Pilot Scale |

| Sharpless Inversion | 52 | 0:100 | Laboratory |

| Enzymatic Oxidation | 10–15 | 50:50 | Experimental |

Critical Factors in Process Optimization

pH and Temperature Interplay

Controlling degradation pathways requires precise pH management:

-

Below pH 10 : Lactone formation predominates

-

pH 10–12 : Optimal for THMPA synthesis

Differential scanning calorimetry (DSC) studies reveal an exothermic peak at 85°C corresponding to the main degradation step, guiding reactor design for heat dissipation.

Q & A

Basic Research Questions

Q. What is the optimal methodology for synthesizing and isolating 2,4,5-trihydroxy-2-(hydroxymethyl)pentanoic acid (β-gluco-isosaccharinic acid) from cellulose?

- Methodological Answer : The compound is synthesized via alkaline degradation of cellulose. Shaw et al. (2012) describe a protocol involving 0.5 M NaOH at 90°C for 24 hours under nitrogen to prevent oxidation. The crude product is purified using ion-exchange chromatography (e.g., Dowex 50WX8 resin) followed by crystallization in ethanol-water mixtures. Yield optimization requires precise control of cellulose particle size (≤100 µm) and exclusion of oxygen .

Q. How can the aqueous pKa of β-gluco-isosaccharinic acid be determined experimentally?

- Methodological Answer : Potentiometric titration is the standard method. Dissolve the compound in deionized water (0.1 M ionic strength adjusted with KCl) and titrate with 0.1 M HCl/NaOH while monitoring pH. Data analysis using software like HyperQuad or BEST7 accounts for multi-protic equilibria. Shaw et al. (2012) reported pKa values of 3.2 (±0.1) and 10.7 (±0.2) for the carboxylic and hydroxyl groups, respectively .

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR in D₂O to confirm stereochemistry (e.g., (2R,4S) configuration). Key signals include δ 3.8–4.2 ppm (hydroxymethyl protons) and δ 175 ppm (carboxylic carbon) .

- Mass Spectrometry : ESI-MS in negative ion mode ([M−H]⁻ at m/z 193) or HRMS for exact mass verification (theoretical C₆H₁₀O₆: 194.0427) .

Advanced Research Questions

Q. How does β-gluco-isosaccharinic acid influence microbial communities in radioactive waste disposal scenarios under alkaline anoxic conditions?

- Methodological Answer : Simulate alkaline (pH 10–12) anoxic environments using sediment microcosms amended with 10 mM compound. Monitor biodegradation via HPLC-UV (C18 column, 0.1% H₃PO₄ mobile phase) and quantify microbial diversity via 16S rRNA sequencing (e.g., Illumina MiSeq). Key findings show Firmicutes and Proteobacteria dominance, with metabolic pathways linked to lactate and acetate production .

Q. What experimental approaches can elucidate the enzymatic pathways for anaerobic degradation of this compound?

- Methodological Answer :

- Stable Isotope Probing (SIP) : Incubate microbial consortia with ¹³C-labeled β-gluco-isosaccharinic acid and track isotope incorporation into genomic DNA or lipids via GC-IRMS.

- Metagenomics : Perform shotgun sequencing of enrichment cultures to identify genes encoding oxidoreductases (e.g., aldolases) and transporters. Validate candidate enzymes via heterologous expression in E. coli .

Q. How do metal ions (e.g., Fe³⁺, Al³⁺) interact with β-gluco-isosaccharinic acid in alkaline environments, and what are the implications for speciation studies?

- Methodological Answer : Use isothermal titration calorimetry (ITC) or EXAFS spectroscopy to quantify binding constants. Prepare solutions with 1 mM compound and 0.5 mM metal ions at pH 10–12. Data analysis (e.g., with SPECE8) reveals ternary complexes (e.g., [Fe(OH)₂(ISA)]⁻), which inhibit precipitation and enhance solubility of radionuclides like uranium .

Q. What advanced chromatographic methods improve detection sensitivity for trace amounts of this compound in environmental samples?

- Methodological Answer : Develop a HPLC-ESI-TOF/MS method with a HILIC column (e.g., Waters Acquity BEH Amide) and mobile phase of 10 mM ammonium acetate (pH 5.0)/acetonitrile. Optimize ionization in negative mode (capillary voltage: 3 kV; source temperature: 150°C). Achieve LODs of 0.1 µg/L via MRM transitions (m/z 193→85) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.